4,6-Dihydroxyisophthalic acid

説明

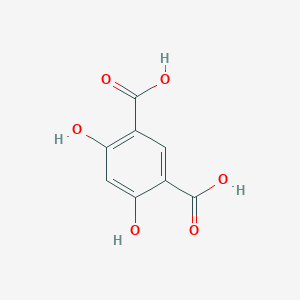

Structure

3D Structure

特性

IUPAC Name |

4,6-dihydroxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGVIIXFGJCRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467841 | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19829-74-4 | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-Dihydroxyisophthalic Acid: A Technical Guide for Advanced Research and Development

Introduction: Unveiling the Potential of a Versatile Phenolic Building Block

4,6-Dihydroxyisophthalic acid (CAS No. 19829-74-4), a dihydroxylated aromatic dicarboxylic acid, presents a unique molecular architecture that has garnered increasing interest within the scientific community. Its symmetrically placed hydroxyl and carboxylic acid functional groups on a central benzene ring offer a versatile platform for a multitude of chemical transformations. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and burgeoning applications, with a particular focus on its role as a pivotal component in the design of advanced materials and as a scaffold for novel therapeutic agents. While direct pharmacological data on the parent molecule is limited, the demonstrated bioactivity of its derivatives underscores its significant potential in medicinal chemistry.

Core Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and synthesis. The compound is a white crystalline solid, with solubility in polar organic solvents such as alcohols and esters, and limited solubility in non-polar solvents.[1] Key properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 19829-74-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₆O₆ | [1][2][3][7] |

| Molecular Weight | 198.13 g/mol | [2][7] |

| IUPAC Name | 4,6-dihydroxybenzene-1,3-dicarboxylic acid | [2][7] |

| Melting Point | 308-310 °C | [8] |

| Boiling Point (Predicted) | 551.0 ± 35.0 °C | [3] |

| Density | 1.779 g/cm³ | [8] |

| pKa (Predicted) | 2.56 ± 0.10 | [3] |

| LogP (Predicted) | 0.49420 | [3] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

| Storage | Inert atmosphere, room temperature | [3] |

-

¹H NMR Spectroscopy: To identify the chemical environment of the aromatic and hydroxyl protons.

-

¹³C NMR Spectroscopy: To determine the number and types of carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: To detect the characteristic vibrational frequencies of the hydroxyl (O-H) and carboxylic acid (C=O and O-H) functional groups.

-

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Synthesis and Purification: A Detailed Protocol

The synthesis of this compound is most commonly achieved through a modification of the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. An improved one-pot synthesis has been reported, boasting a high yield of 93% with reduced reaction time and lower CO₂ pressure, though the full experimental details are not widely accessible.[9] The following protocol is a generalized procedure based on the principles of the Kolbe-Schmitt reaction adapted for this specific molecule.

Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction

Materials:

-

Resorcinol (1,3-dihydroxybenzene)

-

Potassium hydroxide (KOH)

-

Carbon dioxide (CO₂)

-

Hydrochloric acid (HCl)

-

Suitable solvent (e.g., a high-boiling point inert solvent)

Step-by-Step Methodology:

-

Formation of the Dipotassium Salt: In a high-pressure reactor, dissolve resorcinol in a suitable solvent. Stoichiometrically add potassium hydroxide to form the dipotassium resorcinate salt. The reaction is typically carried out under anhydrous conditions to maximize yield.

-

Carboxylation: Pressurize the reactor with carbon dioxide. The pressure and temperature are critical parameters and may require optimization. Based on related syntheses, pressures can range from atmospheric to high pressure, and temperatures can be elevated to facilitate the carboxylation. An improved method suggests a much lower CO₂ pressure of 0.3 MPa.[9]

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up and Isolation: After the reaction is complete, cool the reactor and carefully vent the excess CO₂. The reaction mixture, containing the potassium salt of this compound, is then acidified with a mineral acid like hydrochloric acid to precipitate the free acid.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture, to yield a pure crystalline product. The improved synthesis method suggests that further purification may not be necessary.[9]

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Advanced Materials

The unique structural features of this compound make it a valuable molecule in both materials science and medicinal chemistry.

A Key Linker in Metal-Organic Frameworks (MOFs) for Drug Delivery

This compound serves as an important organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[6] MOFs are a class of porous materials with high surface areas and tunable pore sizes, making them excellent candidates for drug delivery systems. The hydroxyl and carboxylate groups of this compound can coordinate with metal ions to form robust and porous frameworks capable of encapsulating therapeutic agents. The resulting MOFs can be designed for controlled and targeted drug release.

Caption: Schematic of MOF-based drug delivery using this compound.

A Versatile Scaffold in Medicinal Chemistry

While studies on the intrinsic biological activity of this compound are scarce, its derivatives have shown promising pharmacological potential. This suggests that the this compound core can serve as a valuable scaffold for the development of new therapeutic agents.

Antimicrobial Activity of Derivatives: Research has demonstrated that various anilide derivatives of the closely related 4-hydroxyisophthalic acid exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][11] For instance, certain halogenated and nitro-substituted anilides have shown noteworthy inhibitory effects.[10] This highlights the potential for synthesizing a library of this compound derivatives to explore their antimicrobial properties.

Experimental Protocol: Screening for Antimicrobial Activity (Disk Diffusion Assay)

-

Preparation of Inoculum: A standardized suspension of the target bacteria is prepared in a sterile broth.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and evenly streaked onto the surface of an agar plate.

-

Application of Test Compounds: Sterile paper discs are impregnated with a known concentration of the synthesized this compound derivatives and placed on the inoculated agar plates.

-

Incubation: The plates are incubated under conditions suitable for bacterial growth.

-

Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured to determine the antimicrobial activity.[12]

Antioxidant and Other Potential Activities: Phenolic compounds are well-known for their antioxidant properties. While specific data for this compound is not readily available, the related 4-hydroxyisophthalic acid has been reported to possess antioxidant and neuroprotective potential.[13] The dihydroxy substitution pattern in this compound suggests it may also exhibit radical scavenging activity. Further investigation into its antioxidant capacity and other potential biological activities, such as anticancer or anti-inflammatory effects, is warranted.

Conclusion and Future Directions

This compound is a molecule of significant academic and industrial interest. Its well-defined structure and versatile reactivity make it an ideal building block for the synthesis of advanced materials, particularly Metal-Organic Frameworks for drug delivery applications. While the direct pharmacological profile of this compound is yet to be fully elucidated, the demonstrated biological activities of its derivatives strongly suggest its potential as a valuable scaffold in medicinal chemistry. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to unlock their full therapeutic potential. Furthermore, the development of more efficient and scalable synthesis protocols will be crucial for its broader application in both materials science and drug discovery.

References

- 1. China this compound CAS 19829-74-4 factory and manufacturers | Unilong [unilongmaterial.com]

- 2. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 3. This compound|lookchem [lookchem.com]

- 4. keyorganics.net [keyorganics.net]

- 5. This compound | CAS#:19829-74-4 | Chemsrc [chemsrc.com]

- 6. This compound - CD Bioparticles [cd-bioparticles.net]

- 7. This compound | C8H6O6 | CID 11513935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, CasNo.19829-74-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological activity of 4-hydroxyisophthalic acid derivatives. III. Variously substituted anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

4,6-Dihydroxyisophthalic acid molecular structure and formula

An In-depth Technical Guide to 4,6-Dihydroxyisophthalic Acid: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key aromatic building block. We delve into its fundamental molecular structure, physicochemical properties, and detailed synthesis protocols based on the Kolbe-Schmitt reaction. The guide emphasizes the scientific principles behind its synthesis and characterization, offering insights into expected spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR) for verification. Key applications are explored, with a significant focus on its role as a meta-oriented organic linker in the creation of advanced Metal-Organic Frameworks (MOFs), such as the M₂(m-dobdc) series, prized for their unique gas adsorption properties. Furthermore, we discuss the molecule's potential in drug discovery and medicinal chemistry, drawing parallels with the established bioactivity of other dihydroxybenzoic acid isomers. This document is intended for researchers, chemists, and materials scientists engaged in advanced material synthesis and drug development.

Introduction and Core Molecular Attributes

This compound is a polyfunctional aromatic compound featuring a resorcinol (1,3-dihydroxybenzene) core symmetrically substituted with two carboxylic acid groups. Its IUPAC name is 4,6-dihydroxybenzene-1,3-dicarboxylic acid .[1][2][3] The specific meta-arrangement of the carboxyl groups and the presence of two phenolic hydroxyls bestow upon it a unique geometry and rich chemical functionality. These features make it a highly valuable precursor in supramolecular chemistry and a sought-after building block for advanced materials.[4][5]

The molecule's structure is inherently rigid, and the four polar functional groups (two hydroxyl, two carboxyl) are capable of extensive hydrogen bonding and acting as potent metal-coordinating sites. This makes it an exemplary linker for constructing porous crystalline materials like Metal-Organic Frameworks (MOFs), where it is often referred to by its deprotonated form, 4,6-dioxido-1,3-benzenedicarboxylate (m-dobdc).[6][7]

Physicochemical and Structural Data

A summary of the core properties of this compound is presented in the table below, compiled from authoritative chemical databases and supplier specifications.

| Property | Value | Source(s) |

| CAS Number | 19829-74-4 | [2][3][8] |

| Molecular Formula | C₈H₆O₆ | [2][3][8] |

| Molecular Weight | 198.13 g/mol | [2][3][8] |

| IUPAC Name | 4,6-dihydroxybenzene-1,3-dicarboxylic acid | [2][3] |

| Synonyms | Resorcinol-4,6-dicarboxylic acid, m-H₄DOBDC | [2][8] |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Melting Point | 308-310 °C | [8] |

| Hydrogen Bond Donors | 4 | [2] |

| Hydrogen Bond Acceptors | 6 | [2] |

| InChI Key | MZGVIIXFGJCRDR-UHFFFAOYSA-N | [2][3] |

Synthesis Pathway: The Kolbe-Schmitt Reaction

The primary industrial and laboratory method for synthesizing hydroxybenzoic acids is the Kolbe-Schmitt reaction.[9] This process involves the electrophilic carboxylation of a phenoxide salt with carbon dioxide under elevated temperature and pressure. For this compound, the starting material is resorcinol (1,3-dihydroxybenzene).

Mechanistic Rationale

The reaction proceeds via the formation of a dipotassium resorcinolate salt, which is significantly more nucleophilic than the neutral phenol. The choice of potassium as the counter-ion is crucial; potassium salts preferentially yield para-substituted products relative to the hydroxyl groups, whereas sodium salts tend to favor ortho-substitution.[9][10] The dipotassium salt is then heated in an atmosphere of high-pressure carbon dioxide. The electron-rich phenoxide ring attacks the electrophilic carbon of CO₂, forming a carboxylate group. The reaction is driven to dicarboxylation by the harsh conditions. Subsequent acidification protonates the carboxylate and phenoxide groups to yield the final product. An improved one-pot synthesis has been reported to achieve yields as high as 93% under relatively mild CO₂ pressure (0.3 MPa), highlighting its efficiency.[11]

Representative Synthesis Protocol

The following protocol is a representative procedure based on established methodologies for the Kolbe-Schmitt carboxylation of resorcinol.[12] Researchers should optimize conditions based on their specific equipment and scale.

Materials:

-

Resorcinol (1 mole equivalent)

-

Potassium Bicarbonate (KHCO₃) (2.3 mole equivalents)

-

Carbon Dioxide (CO₂) gas

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Preparation: In a high-pressure autoclave, thoroughly grind and mix resorcinol and potassium bicarbonate.

-

Inerting: Seal the autoclave and purge the vessel multiple times with low-pressure CO₂ to remove all air.

-

Carboxylation: Pressurize the autoclave with CO₂. Heat the vessel to 200 °C while stirring. Maintain the temperature for 4 hours. The pressure will rise as the reaction is heated.

-

Work-up: After the reaction period, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

-

Dissolution: Add deionized water (approx. 6-7 mL per gram of starting resorcinol) to the solid reaction mixture inside the vessel to dissolve the potassium salt product.

-

Precipitation: Transfer the aqueous solution to a separate beaker and cool in an ice bath. Slowly acidify the solution with concentrated HCl while stirring until the pH is ~1-2. A precipitate of this compound will form.

-

Isolation & Purification: Filter the crude product via vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from hot water.

-

Drying: Dry the purified white solid under vacuum to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized product. While extensive, verified spectral libraries for this specific compound are not widely published, the expected spectroscopic features can be reliably predicted based on its molecular structure.

Predicted ¹H and ¹³C NMR Data

The molecule possesses a C₂ᵥ symmetry axis, which simplifies its NMR spectra. The spectra are typically recorded in a deuterated polar solvent like DMSO-d₆ due to the compound's low solubility in less polar solvents.

| Predicted ¹H NMR Data (in DMSO-d₆) | ||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.0 - 14.0 | Broad Singlet (br s) | 2H, Carboxylic Acid (-COOH) |

| ~10.0 - 11.0 | Broad Singlet (br s) | 2H, Phenolic Hydroxyl (-OH) |

| ~8.1 | Singlet (s) | 1H, Aromatic Proton (H-2) |

| ~6.5 | Singlet (s) | 1H, Aromatic Proton (H-5) |

| Predicted ¹³C NMR Data (in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carbonyl Carbon (-COOH) |

| ~162 | Aromatic Carbon (C-4, C-6, -OH attached) |

| ~135 | Aromatic Carbon (C-2) |

| ~108 | Aromatic Carbon (C-1, C-3, -COOH attached) |

| ~106 | Aromatic Carbon (C-5) |

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy Data

The FT-IR spectrum (typically as a KBr pellet) is dominated by the characteristic vibrations of the hydroxyl and carbonyl groups.

| Predicted FT-IR Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3500 - 3300 (Broad) | O-H stretching (phenolic hydroxyls) |

| 3300 - 2500 (Very Broad) | O-H stretching (carboxylic acid, hydrogen-bonded dimer) |

| 1720 - 1680 (Strong) | C=O stretching (carboxylic acid dimer) |

| 1620 - 1580 | C=C stretching (aromatic ring) |

| ~1450 | C-O-H bending |

| 1300 - 1200 (Strong) | C-O stretching (carboxylic acid and phenol) |

Key Applications

Linker for Metal-Organic Frameworks (MOFs)

The most prominent application of this compound is as a multidentate organic linker for the synthesis of MOFs.[4] Its deprotonated form, m-dobdc, reacts with metal ions (e.g., Mg, Mn, Fe, Co, Ni) to form isostructural frameworks known as the M₂(m-dobdc) series.[4][5][6][7]

The meta-positioning of the carboxylate groups is critical. Unlike its para-isomer (2,5-dihydroxyterephthalic acid), which forms linear rods resulting in hexagonal channels (the MOF-74 series), the m-dobdc linker's geometry forces a bend in the pore walls.[5] This structural difference alters the symmetry of the ligand field at the open metal sites, leading to increased charge density and enhanced binding enthalpies for small gas molecules like H₂.[5][7] This makes the M₂(m-dobdc) series highly promising for applications in selective gas storage and separation, particularly for olefin/paraffin separations.[6]

Caption: Formation of M₂(m-dobdc) MOFs from metal ions and the linker.

Potential in Drug Development and Medicinal Chemistry

While this compound itself is not an active pharmaceutical ingredient, its core structure—the dihydroxybenzoic acid scaffold—is a well-known pharmacophore present in numerous bioactive natural products and synthetic drugs.[10] Isomers and derivatives of this scaffold exhibit a wide range of biological activities:

-

Antioxidant and Radical Scavenging: The catechol-like arrangement (adjacent hydroxyl groups) found in isomers like 3,4-dihydroxybenzoic acid is a potent antioxidant and metal-chelating moiety, which is relevant for combating oxidative stress in neurodegenerative diseases.[4] The resorcinol moiety in the 4,6-isomer is also expected to possess radical scavenging capabilities.

-

Enzyme Inhibition: Dihydroxybenzoic acid derivatives have been explored as inhibitors for enzymes like acetylcholinesterase, which is a target in Alzheimer's disease treatment.[4]

-

Antimicrobial and Anticancer Activity: Various hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have demonstrated significant antimicrobial and selective antiproliferative activity against cancer cell lines.[13]

Therefore, this compound serves as an excellent and structurally unique starting material for generating chemical libraries. Its two carboxylic acid groups provide handles for amide coupling, allowing for the systematic exploration of chemical space to develop novel therapeutic candidates.

Conclusion

This compound is more than a simple aromatic dicarboxylic acid; it is a precision-engineered building block with significant potential in both materials science and medicinal chemistry. Its unique meta-oriented geometry makes it an indispensable linker for creating a new generation of Metal-Organic Frameworks with tailored gas adsorption properties. The underlying dihydroxybenzoic acid motif provides a validated scaffold for the development of novel bioactive compounds. The robust and high-yielding synthesis via the Kolbe-Schmitt reaction ensures its accessibility for further research and application. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and innovate with this versatile molecule.

References

- 1. fulir.irb.hr [fulir.irb.hr]

- 2. This compound | C8H6O6 | CID 11513935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 4. escholarship.org [escholarship.org]

- 5. Facile synthesis of M2(m‐dobdc) (M = Fe and Mn) metal‐organic frameworks for remarkable hydrogen storage | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Benzenedicarboxylic acid, 4,6-dihydroxy- | CAS 19829-74-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Solubility of 4,6-Dihydroxyisophthalic Acid in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4,6-Dihydroxyisophthalic Acid

This compound, with the chemical formula C₈H₆O₆, is an aromatic organic compound characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and two hydroxyl groups at positions 4 and 6.

The presence of both acidic carboxyl groups and phenolic hydroxyl groups imparts this molecule with a high degree of polarity and the capacity for extensive hydrogen bonding, which are the primary determinants of its solubility characteristics. Its applications are emerging in the synthesis of metal-organic frameworks (MOFs), specialty polymers, and as an intermediate in the preparation of pharmacologically active molecules.

Qualitative Solubility Profile

General qualitative assessments indicate that this compound exhibits solubility in polar protic and polar aprotic solvents, while demonstrating insolubility in non-polar solvents.

-

Soluble in: Water, Alcohols (e.g., methanol, ethanol), and Ester solvents (e.g., ethyl acetate)[7].

-

Insoluble in: Non-polar solvents[7].

This solubility pattern is consistent with the "like dissolves like" principle, where the polar functional groups of this compound interact favorably with polar solvent molecules.

Insights from Structurally Analogous Compounds

In the absence of specific quantitative data for this compound, an analysis of the solubility of structurally related compounds can provide valuable predictive insights.

Isophthalic Acid

Isophthalic acid, the parent compound lacking hydroxyl groups, displays limited solubility in water, which increases with temperature. It is, however, more soluble in organic solvents.

| Solvent | Solubility ( g/100 mL) at 20°C |

| Water | ~0.14[8] |

The introduction of two hydroxyl groups in this compound is expected to significantly increase its polarity and hydrogen bonding capability, thereby enhancing its solubility in polar solvents like water and alcohols compared to isophthalic acid.

Dihydroxybenzoic Acids

Other dihydroxybenzoic acid isomers offer further clues. For instance, 2,4-dihydroxybenzoic acid is described as moderately soluble in water and more soluble in ethanol and acetone[7]. 3,5-dihydroxybenzoic acid is also soluble in water, ethanol, and acetone. The presence of multiple hydrogen bond donors and acceptors in these molecules contributes to their affinity for polar solvents.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property influenced by both intrinsic and extrinsic factors.

-

Molecular Structure: The two carboxylic acid and two hydroxyl groups are the primary drivers of its polarity and capacity for hydrogen bonding with solvent molecules.

-

Solvent Polarity: Polar solvents capable of hydrogen bonding are the most effective at solvating this molecule.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

-

pH: The carboxylic acid groups (and to a lesser extent, the phenolic hydroxyl groups) will ionize in basic solutions, forming highly soluble carboxylate salts. Therefore, the aqueous solubility of this compound is expected to be significantly higher at elevated pH.

Caption: Key factors influencing the solubility of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, an experimental approach is necessary. The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.

Principle

The shake-flask method involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., deionized water, ethanol, methanol, acetone, ethyl acetate, DMSO)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (typically 24-72 hours).

-

-

Phase Separation:

-

Once equilibrium is established, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent at the specified temperature, taking into account the dilution factor. The results can be expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented in scientific literature, a strong theoretical and comparative basis suggests its favorable solubility in polar solvents. This guide provides researchers and drug development professionals with a robust framework for understanding and experimentally determining the solubility of this promising compound. The provided protocol for the shake-flask method, coupled with appropriate analytical techniques, will enable the generation of the critical data needed to advance the application of this compound in various scientific and industrial fields.

References

- 1. Modeling robust QSAR. 2. iterative variable elimination schemes for CoMSA: application for modeling benzoic acid pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H6O6 | CID 11513935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 4-Hydroxyisophthalic acid (EVT-315580) | 636-46-4 [evitachem.com]

- 4. This compound | 19829-74-4 [sigmaaldrich.com]

- 5. This compound | CAS#:19829-74-4 | Chemsrc [chemsrc.com]

- 6. 19829-74-4|this compound|BLD Pharm [bldpharm.com]

- 7. China this compound CAS 19829-74-4 factory and manufacturers | Unilong [unilongmaterial.com]

- 8. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 4,6-Dihydroxyisophthalic Acid for Advanced Research

This technical guide provides an in-depth exploration of the spectroscopic properties of 4,6-dihydroxyisophthalic acid (4,6-DHIPA), a key aromatic building block in the development of novel pharmaceuticals, functional polymers, and metal-organic frameworks (MOFs). As a Senior Application Scientist, the following content is structured to deliver not just raw data, but a foundational understanding of the principles behind the spectroscopic characterization of this important molecule. This guide is intended for researchers, scientists, and drug development professionals who require a thorough and practical understanding of 4,6-DHIPA's spectral features.

Introduction: The Significance of this compound

This compound, also known as resorcinol-4,6-dicarboxylic acid, possesses a unique molecular architecture. The electron-donating hydroxyl groups and electron-withdrawing carboxylic acid moieties on the benzene ring create a molecule with rich electronic and chemical properties. Accurate and comprehensive spectroscopic analysis is paramount for confirming its identity, purity, and for understanding its behavior in various chemical environments. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties:

Synthesis of this compound via the Kolbe-Schmitt Reaction

The most common and effective method for synthesizing this compound is the Kolbe-Schmitt carboxylation of resorcinol.[4][5][6] This reaction involves the electrophilic substitution of a phenoxide ion with carbon dioxide, typically under pressure and at elevated temperatures.

Experimental Protocol: Synthesis

-

Preparation of Potassium Resorcinate: In a high-pressure autoclave, dissolve resorcinol in an aqueous solution of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). The use of a potassium salt is crucial for directing the carboxylation to the 4 and 6 positions.

-

Drying: Remove the solvent under reduced pressure to obtain a dry powder of potassium resorcinate. The absence of water is critical for achieving a high yield.

-

Carboxylation: Pressurize the autoclave with carbon dioxide gas to approximately 0.3 MPa. Heat the vessel to around 150-200°C and maintain the reaction for several hours with constant stirring.[7]

-

Work-up: After cooling, dissolve the solid reaction mixture in water.

-

Acidification: Acidify the aqueous solution with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This will precipitate the crude this compound.

-

Purification: The crude product can be purified by recrystallization from hot water or an appropriate organic solvent to yield a white to off-white crystalline solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is critical, as the acidic protons of the hydroxyl and carboxylic acid groups are exchangeable and may not be observed in the presence of D₂O.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Broad Singlet | 2H | -COOH | The acidic protons of carboxylic acids typically appear as broad singlets in this downfield region.[8][9] |

| ~9.0 - 10.0 | Broad Singlet | 2H | Ar-OH | Phenolic hydroxyl protons also give rise to broad signals, the exact chemical shift of which is dependent on concentration and solvent. |

| ~8.0 | Singlet | 1H | H-2 | This proton is situated between two electron-withdrawing carboxylic acid groups, leading to significant deshielding and a downfield chemical shift. |

| ~6.5 | Singlet | 1H | H-5 | This proton is ortho to two electron-donating hydroxyl groups, resulting in increased electron density and an upfield chemical shift. |

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 - 175 | C1, C3 (-COOH) | The carbonyl carbons of the carboxylic acid groups are expected in this characteristic downfield region.[10] |

| ~160 - 165 | C4, C6 (-COH) | The carbons directly attached to the hydroxyl groups will be significantly deshielded and appear at a downfield chemical shift. |

| ~135 - 140 | C2 | The chemical shift of this carbon is influenced by the adjacent carboxylic acid groups. |

| ~110 - 115 | C1, C3 (ipso-carbons) | The carbons to which the carboxylic acid groups are attached will have a distinct chemical shift. |

| ~105 - 110 | C5 | This carbon is shielded by the two ortho hydroxyl groups, resulting in an upfield chemical shift. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in this compound based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method): [2][11]

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture.

-

In an agate mortar, grind a small amount (1-2 mg) of the this compound sample to a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[12]

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

-

Predicted FTIR Data and Interpretation

The FTIR spectrum of this compound will be dominated by the vibrational modes of the hydroxyl and carboxyl functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3200 - 2500 (broad) | O-H stretch (carboxylic acid) | The broadness of this band is due to strong intermolecular hydrogen bonding between the carboxylic acid groups.[8] |

| 3500 - 3200 (broad) | O-H stretch (phenol) | This broad absorption arises from the stretching vibration of the phenolic hydroxyl groups, also involved in hydrogen bonding. |

| ~1700 | C=O stretch (carboxylic acid) | This strong, sharp peak is characteristic of the carbonyl group in an aromatic carboxylic acid. Conjugation with the aromatic ring may slightly lower this frequency. |

| ~1600, ~1470 | C=C stretch (aromatic ring) | These bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |

| ~1300 | C-O stretch and O-H bend (carboxylic acid) | These vibrations are coupled and appear in this region. |

| ~1200 | C-O stretch (phenol) | The stretching vibration of the carbon-oxygen bond of the phenolic groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its molecular formula and for structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, direct insertion or a heated probe can be used. For less volatile compounds, derivatization (e.g., silylation) may be necessary for analysis by gas chromatography-mass spectrometry (GC-MS).[13] Electrospray ionization (ESI) is a suitable technique for direct analysis from a solution.[14]

-

Ionization: Use a suitable ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns.[15] ESI is a soft ionization technique that typically yields the molecular ion or a protonated/deprotonated molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum Data and Interpretation

Electron Ionization (EI) Mass Spectrum:

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z of 198, corresponding to the molecular weight of this compound.

-

Key Fragmentation Pathways:

-

Loss of H₂O (m/z 180): Dehydration is a common fragmentation pathway for molecules containing hydroxyl groups.

-

Loss of COOH (m/z 153): Cleavage of a carboxylic acid group is a characteristic fragmentation for aromatic carboxylic acids.[15]

-

Loss of CO₂ (m/z 154): Decarboxylation is another common fragmentation pathway for carboxylic acids.

-

Sequential Losses: Expect to see peaks corresponding to sequential losses, such as the loss of water followed by the loss of carbon monoxide.

-

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in various scientific fields. This guide has provided a detailed framework for understanding the expected ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data for this compound. While the presented spectral data is predictive due to the limited availability of public experimental spectra, the interpretations are grounded in the well-established principles of spectroscopic analysis of analogous aromatic compounds. The provided experimental protocols offer a solid starting point for researchers to obtain and interpret high-quality spectroscopic data for this compound, ensuring the integrity and success of their research endeavors.

References

- 1. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 2. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. echemi.com [echemi.com]

- 5. future4200.com [future4200.com]

- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 11. shimadzu.com [shimadzu.com]

- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 13. Electron ionization mass spectrometric fragmentation and multiple reaction monitoring quantification of ferulic and p-coumaric acid trimethylsilyl derivatives in deposited atmospheric particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,6-Dihydroxyisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4,6-Dihydroxyisophthalic acid, a key building block in the synthesis of advanced materials and pharmaceutical compounds, possesses a thermal stability profile that is critical to its application and processing. This technical guide provides a comprehensive analysis of the thermal behavior of this compound, drawing upon analogous data from structurally related compounds to predict its stability and decomposition pathways. Detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are presented to enable researchers to experimentally validate these predictions. This guide is intended to serve as a foundational resource for scientists and engineers working with this versatile molecule, providing both theoretical insights and practical methodologies for its thermal characterization.

Introduction to this compound

This compound, also known as resorcinol-4,6-dicarboxylic acid, is an aromatic organic compound with the chemical formula C₈H₆O₆. Its structure consists of a benzene ring substituted with two hydroxyl (-OH) groups at positions 4 and 6, and two carboxylic acid (-COOH) groups at positions 1 and 3. This arrangement of functional groups imparts the molecule with unique chemical reactivity and makes it a valuable precursor in the synthesis of polymers, metal-organic frameworks (MOFs), and pharmaceutical agents. Understanding the thermal stability of this compound is paramount for its effective use in high-temperature applications and for ensuring the integrity of the final products.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that there is some variability in the reported melting points, which may be attributed to differences in purity and measurement techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆O₆ | N/A |

| Molecular Weight | 198.13 g/mol | N/A |

| Melting Point | 308-310 °C or 345-347 °C | N/A |

| Boiling Point | 551.0 ± 35.0 °C (Predicted) | N/A |

| Density | 1.8 ± 0.1 g/cm³ | N/A |

Predicted Thermal Stability and Decomposition Profile

Insights from Dihydroxybenzoic Acid Isomers

A thermochemical study of 2,4-, 2,6-, and 3,4-dihydroxybenzoic acids utilizing TGA and DSC revealed that these isomers do not undergo appreciable decomposition within the temperature ranges typically used for vaporization studies.[1] This suggests that the dihydroxybenzoic acid scaffold is thermally stable at lower temperatures, and significant decomposition of this compound is likely to occur at temperatures well above its melting point.

Analogy with Trihydroxybenzoic Acid (Gallic Acid)

A more informative analogue is 3,4,5-trihydroxybenzoic acid (gallic acid), which has been studied by TGA and DSC. The thermal decomposition of anhydrous gallic acid was found to commence at 210°C and proceed in two distinct steps.[2][3][4] This provides a reasonable estimate for the onset of decomposition for a polyhydroxylated benzoic acid derivative like this compound.

Analogy with Resorcinol

Resorcinol (1,3-dihydroxybenzene) is a key precursor in the synthesis of this compound. Studies on the pyrolysis of resorcinol have identified a complex mixture of 51 decomposition products, with carbon monoxide (CO) and carbon dioxide (CO₂) being major components.[5] This strongly suggests that the thermal decomposition of this compound will involve decarboxylation (loss of CO₂) from the carboxylic acid groups and subsequent fragmentation of the aromatic ring, leading to the formation of CO and other small organic molecules.

Based on these analogies, the thermal decomposition of this compound is predicted to proceed via the following pathway:

Caption: Predicted thermal decomposition pathway of this compound.

Recommended Experimental Methodologies for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and quantifying mass loss.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of dry this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.

-

Temperature Range: 25 °C to 600 °C.

-

-

Data Acquisition: Run the TGA experiment and record the mass loss as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point, enthalpy of fusion, and to detect any phase transitions or exothermic/endothermic decomposition events.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of dry this compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to a temperature above the final decomposition temperature determined by TGA (e.g., 400 °C).

-

-

Data Acquisition: Run the DSC experiment and record the heat flow as a function of temperature.

-

Data Analysis: Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition events. Integrate the peak areas to determine the enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Protocol:

-

Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Instrument Setup:

-

Pyrolysis Temperature: A temperature corresponding to a significant decomposition event observed in the TGA/DSC is recommended (e.g., 350-400 °C).

-

GC Column: A standard non-polar or mid-polar capillary column is suitable for separating a wide range of organic compounds.

-

GC-MS Parameters: Use standard temperature programming for the GC and a mass range of 10-500 amu for the MS.

-

-

Data Acquisition and Analysis: Pyrolyze the sample and acquire the chromatogram and mass spectra of the decomposition products. Identify the products by comparing their mass spectra to a library (e.g., NIST).

Caption: Experimental workflow for the thermal analysis of this compound.

Expected Results and Data Interpretation

Based on the analysis of analogous compounds, the following results are anticipated from the experimental investigation of this compound:

-

TGA: A multi-step decomposition process is expected. The initial mass loss, likely occurring above 200 °C, will correspond to the decarboxylation of the two carboxylic acid groups. This would result in a theoretical mass loss of approximately 45.4% (2 * M(CO₂) / M(C₈H₆O₆)). Subsequent mass loss at higher temperatures would be due to the fragmentation of the resorcinol core.

-

DSC: An endothermic peak corresponding to the melting of the compound will be observed. This may be followed by one or more exothermic peaks associated with the decomposition process. The enthalpy of these transitions will provide valuable thermodynamic data.

-

Py-GC-MS: The primary decomposition products are expected to be carbon dioxide. Other identified products will likely include resorcinol, phenol, and smaller hydrocarbon fragments, confirming the proposed decomposition pathway.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently limited, a robust predictive framework can be established through the analysis of structurally related compounds. This guide provides a comprehensive overview of the expected thermal behavior of this important molecule and offers detailed experimental protocols for its thorough characterization. By employing the methodologies outlined herein, researchers can obtain the critical data necessary to optimize processing conditions, ensure product quality, and advance the application of this compound in their respective fields.

References

synthesis of 4,6-Dihydroxyisophthalic acid from resorcinol

An In-Depth Technical Guide to the Synthesis of 4,6-Dihydroxyisophthalic Acid from Resorcinol

Executive Summary

This compound is a valuable aromatic compound serving as a crucial building block in the synthesis of advanced polymers, dyes, and specialty chemicals.[1] This guide provides a comprehensive, in-depth exploration of its synthesis from resorcinol, focusing on the direct dicarboxylation via a modified Kolbe-Schmitt reaction. We delve into the underlying reaction mechanism, present a field-proven, high-yield experimental protocol, and address critical aspects of process optimization, safety, and product characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the laboratory-scale and large-scale preparation of this important chemical intermediate.

Introduction: Significance and Synthetic Overview

This compound (CAS: 19829-74-4), with the molecular formula C₈H₆O₆, is a white crystalline solid characterized by a benzene ring substituted with two hydroxyl groups and two carboxylic acid groups.[2][3] Its structure, featuring the highly activated resorcinol core, makes it an important monomer for high-performance polyesters and a versatile intermediate in the fine chemicals industry.[1]

The primary and most direct route to this compound is the carboxylation of resorcinol. While several methods exist for the carboxylation of phenols, the Kolbe-Schmitt reaction remains the most prominent. This reaction involves the electrophilic substitution of a phenoxide ion with carbon dioxide, typically under elevated temperature and pressure. This guide focuses on an optimized Kolbe-Schmitt type methodology that offers significant advantages, including high yields and simplified purification, by operating at substantially lower pressures than traditional protocols.[4]

The Kolbe-Schmitt Reaction: A Mechanistic Perspective

The synthesis of this compound from resorcinol is a classic example of electrophilic aromatic substitution, specifically facilitated by the Kolbe-Schmitt reaction. The causality behind this transformation hinges on the high electron-donating capacity of the two hydroxyl groups on the resorcinol ring.

Mechanism:

-

Deprotonation: The process begins with the deprotonation of the acidic phenolic hydroxyl groups of resorcinol by a strong base, typically potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). This forms the highly nucleophilic dipotassium resorcinolate salt. The choice of a potassium salt over a sodium salt is often preferred as it can favor specific isomer formation.[5]

-

Electrophilic Attack: The electron-rich resorcinolate anion acts as a potent nucleophile. Carbon dioxide (CO₂), although a weak electrophile, is then able to attack the aromatic ring. The negative charge of the phenoxide enhances the ring's reactivity, directing the substitution to the ortho and para positions relative to the hydroxyl groups.

-

Dicarboxylation: Due to the strong activation provided by both hydroxyl groups, the ring is susceptible to a second carboxylation event, leading to the desired this compound. The positions 4 and 6 are ortho to one hydroxyl group and para to the other, making them highly favorable sites for electrophilic attack.

-

Tautomerization & Protonation: The intermediate cyclohexadienone carboxylate rapidly tautomerizes to restore aromaticity. A final acidification step during the work-up protonates the carboxylate groups, precipitating the final product.

The reaction conditions, particularly temperature, pressure, and the nature of the alkali metal cation, are critical in controlling the reaction rate and the regioselectivity, influencing the ratio of dicarboxylated product to mono-carboxylated byproducts like 2,4- and 2,6-dihydroxybenzoic acid.[6]

Caption: Mechanism of the dicarboxylation of resorcinol.

Optimized High-Yield Synthesis Protocol

This protocol is based on an improved method that achieves high yields without the need for extreme pressures or complex purification steps.[4] The self-validating nature of this protocol lies in its simplicity and high conversion rate, which minimizes the formation of impurities that would otherwise complicate downstream processing.

Materials and Equipment

| Reagents | Grade | Equipment |

| Resorcinol | 99%+ | High-pressure autoclave/reactor (e.g., Parr) |

| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Magnetic stirrer with heating mantle |

| Carbon Dioxide (CO₂) | 99.8% or higher | Gas cylinder with regulator |

| Hydrochloric Acid (HCl) | 37%, ACS Reagent | Beakers, graduated cylinders |

| Distilled Water | Buchner funnel and vacuum flask | |

| n-Octane (Solvent) | Anhydrous | pH indicator strips or pH meter |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Methodology

-

Reactor Charging: In a suitable high-pressure reactor, charge resorcinol, potassium hydroxide, and n-octane as the solvent. The use of a high-boiling, inert solvent like n-octane facilitates heat transfer and mixing.

-

Sealing and Inerting: Seal the reactor according to the manufacturer's instructions. To prevent oxidation of the electron-rich resorcinol at high temperatures, purge the reactor vessel several times with an inert gas such as nitrogen or argon to remove atmospheric oxygen.

-

Pressurization: Pressurize the reactor with carbon dioxide to a pressure of 0.3 MPa. This relatively low pressure is a key advantage of this improved method, enhancing safety and reducing equipment demands.[4]

-

Heating and Reaction: Begin stirring and heat the reactor to the target reaction temperature (e.g., 220 °C). Maintain the temperature and pressure for the specified reaction time (e.g., 4 hours).[4] The reaction is exothermic, so careful temperature control is essential.

-

Cooling and Depressurization: After the reaction period, turn off the heating and allow the reactor to cool to room temperature. Once cooled, slowly and carefully vent the excess CO₂ pressure in a well-ventilated fume hood.

-

Product Work-up: Open the reactor and transfer the reaction mixture to a large beaker. The product is present as its potassium salt.

-

Acidification and Precipitation: While stirring, slowly add concentrated hydrochloric acid to the aqueous solution. This will neutralize the excess base and protonate the carboxylate salt. Continue adding acid until the solution is strongly acidic (pH < 2), which will cause the this compound to precipitate out of the solution as a solid.[7][8]

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold distilled water to remove potassium chloride and any other water-soluble impurities.

-

Drying: Dry the purified white solid in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight. The reported yield for this optimized process is as high as 93%.[4]

Data Summary and Characterization

Table of Optimized Reaction Parameters

| Parameter | Value / Condition | Rationale / Causality |

| Reactant Ratio | Optimized based on stoichiometry and excess base | Sufficient base is critical for complete deprotonation of resorcinol, driving the reaction forward. |

| Solvent | n-Octane | Provides an inert medium with a high boiling point suitable for the reaction temperature and aids in heat transfer. |

| Base | Potassium Hydroxide (KOH) | Forms the highly reactive potassium resorcinolate salt.[4] |

| Reaction Temperature | ~220 °C | Provides the necessary activation energy for carboxylation while minimizing thermal decomposition.[4] |

| CO₂ Pressure | 0.3 MPa | Sufficient CO₂ concentration to act as the carboxylating agent without requiring high-pressure equipment.[4] |

| Reaction Time | ~4 hours | Allows the reaction to proceed to completion for high conversion.[4] |

| Reported Yield | 93% | The optimized conditions lead to high selectivity and conversion, minimizing byproduct formation.[4] |

Characterization of this compound

-

Appearance: White crystalline powder.[1]

-

Melting Point: 308-310 °C.[3]

-

Solubility: Soluble in water, alcohol, and ester solvents.[1]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carboxyl carbons and the distinct carbons of the substituted benzene ring.

-

FT-IR: The infrared spectrum should display characteristic broad O-H stretching bands for the hydroxyl and carboxylic acid groups, as well as a strong C=O stretching band for the carboxylic acid.

Safety and Hazard Management

The synthesis of this compound involves hazardous materials and procedures. A thorough risk assessment is mandatory before commencing any work.

Chemical Hazard Overview

| Chemical | Key Hazards | Recommended Precautions |

| Resorcinol | Harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction.[9][10] | Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid dust inhalation.[11][12] |

| Potassium Hydroxide | Corrosive, causes severe skin burns and eye damage. | Wear appropriate PPE, including chemical-resistant gloves and safety goggles. Handle with care to avoid contact. |

| Hydrochloric Acid | Corrosive, causes severe skin burns and eye damage, may cause respiratory irritation. | Always add acid to water, never the reverse. Use in a fume hood with appropriate PPE. |

| Carbon Dioxide | Asphyxiant at high concentrations. Gas under pressure can cause cryogenic burns. | Ensure adequate ventilation. Secure gas cylinders properly. |

Procedural Hazards

-

High-Pressure Operations: The use of a pressurized reactor carries a risk of catastrophic failure if not operated correctly. Regular inspection and maintenance of the autoclave are crucial. Never exceed the manufacturer's specified pressure and temperature limits.

-

High Temperatures: The reaction is conducted at high temperatures, posing a risk of thermal burns. Use appropriate thermal protection and ensure the heating system is properly controlled.

All experimental work should be conducted in a well-ventilated laboratory or fume hood. An emergency safety shower and eyewash station must be readily accessible.[9]

Troubleshooting and Field Insights

-

Low Yield: Insufficient yield can result from several factors. Ensure the resorcinol is of high purity and dry, as moisture can interfere with the reaction. Confirm that the system is truly inert; oxygen can lead to oxidative side reactions, appearing as colored impurities. An insufficient amount of base will result in incomplete phenoxide formation.

-

Byproduct Formation: The primary byproducts are mono-carboxylated species (2,4- and 2,6-dihydroxybenzoic acid). If these are significant, it may indicate that the reaction time or temperature was insufficient for the second carboxylation to occur.

-

Product Discoloration: A pink or brown hue in the final product often indicates oxidation of phenolic compounds. Purging thoroughly with inert gas before heating is the most effective preventative measure. If discoloration persists, a recrystallization step may be necessary.

Conclusion

The synthesis of this compound from resorcinol via a modified Kolbe-Schmitt reaction represents an efficient and high-yielding pathway to this valuable chemical. By understanding the core mechanism and carefully controlling key reaction parameters such as temperature, pressure, and atmospheric conditions, researchers can reliably produce this compound with high purity. The protocol detailed herein, which utilizes significantly lower pressure than traditional methods, not only enhances the safety profile of the synthesis but also simplifies the experimental setup and subsequent purification, making it an authoritative and practical choice for laboratory and pilot-scale production.

References

- 1. China this compound CAS 19829-74-4 factory and manufacturers | Unilong [unilongmaterial.com]

- 2. This compound | C8H6O6 | CID 11513935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. szabo-scandic.com [szabo-scandic.com]

The Unfolding Therapeutic Potential of 4,6-Dihydroxyisophthalic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The privileged scaffold of 4,6-dihydroxyisophthalic acid, characterized by its unique arrangement of hydroxyl and carboxylic acid functionalities, presents a fertile ground for the exploration of novel therapeutic agents. This technical guide delves into the burgeoning field of this compound derivatives, offering a comprehensive overview of their known and potential biological activities. While research on this specific scaffold is still emerging, this guide synthesizes current knowledge, drawing parallels from the closely related and more extensively studied 4-hydroxyisophthalic acid derivatives, to provide a forward-looking perspective for researchers in drug discovery and medicinal chemistry. We will explore the antimicrobial, antioxidant, and anticancer potential of these compounds, underpinned by a discussion of their structure-activity relationships and detailed experimental protocols for their biological evaluation.

Introduction: The Architectural Promise of a Dihydroxylated Scaffold

Isophthalic acid derivatives have long been recognized for their diverse applications, ranging from polymer chemistry to pharmacology. The introduction of hydroxyl groups onto the benzene ring dramatically alters the molecule's physicochemical properties, bestowing upon it the capacity for hydrogen bonding, metal chelation, and radical scavenging. The specific 4,6-dihydroxy substitution pattern creates a unique electronic and steric environment, suggesting a distinct pharmacological profile compared to other hydroxylated analogues.

The core structure of this compound offers multiple points for chemical modification, primarily at the two carboxylic acid groups and the two hydroxyl groups. This versatility allows for the generation of a wide array of derivatives, including amides, esters, and hydrazides, each with the potential for tailored biological activity. This guide will serve as a foundational resource for scientists looking to harness the therapeutic potential of this promising class of compounds.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents. Derivatives of hydroxylated isophthalic acids have shown promise in this arena, with a significant body of research focusing on the antimicrobial properties of 4-hydroxyisophthalic acid amides.

Insights from 4-Hydroxyisophthalic Acid Anilides

Extensive studies on 1,3-bis-anilides of 4-hydroxyisophthalic acid have revealed significant activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] The antimicrobial efficacy of these compounds is intricately linked to the nature and position of substituents on the anilide rings.

Key Structure-Activity Relationship (SAR) Observations:

-

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) on the anilide rings generally enhances antibacterial activity.[3]

-

Nitro Groups: The presence of nitro groups, especially in combination with halogens (nitro-halogen derivatives), has been identified as a key feature for potent antimicrobial activity against both bacteria and fungi.[2]

These findings strongly suggest that the this compound scaffold, when derivatized with appropriate anilides, could yield a new generation of potent antimicrobial agents. The additional hydroxyl group, in comparison to the 4-hydroxy analogues, may contribute to enhanced binding to bacterial targets or improved pharmacokinetic properties.

Quantitative Antimicrobial Data for 4-Hydroxyisophthalic Acid Anilide Derivatives

While specific quantitative data for this compound derivatives remains to be extensively published, the data from 4-hydroxyisophthalic acid anilides provides a valuable benchmark for future studies.

| Derivative Type | Substitution on Anilide Ring | Reported Antimicrobial Activity | Tested Organisms |

| 1,3-bis-(halogen-anilides) | Fluoro- | Inhibitory activity, especially toward S. aureus and M. paratuberculosis.[3] | Gram-positive and Gram-negative bacteria.[3] |

| Iodo- | Broad-spectrum in vitro antimicrobial activity; some antifungal activity.[3] | Gram-positive and Gram-negative bacteria, C. albicans, A. niger.[3] | |

| Chloro-, Bromo- | Significant activity against Gram-positive and Gram-negative bacteria; little to no antifungal activity.[3] | Gram-positive and Gram-negative bacteria, C. albicans, A. niger.[3] | |

| Variously Substituted Anilides | Nitro-halogen- | Varying degrees of activity against Gram-positive and Gram-negative bacteria, and fungi.[2] | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger, and others.[2] |

Antioxidant Activity: Quenching the Flames of Oxidative Stress

The phenolic nature of this compound inherently suggests antioxidant potential. The two hydroxyl groups on the aromatic ring are well-positioned to act as hydrogen donors, thereby neutralizing free radicals and mitigating oxidative damage, a key pathological factor in numerous chronic diseases.

The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups, as well as the presence of other electron-donating or electron-withdrawing groups on the aromatic ring. The resorcinol-like arrangement of the hydroxyl groups in this compound derivatives may confer potent radical scavenging properties.

While specific IC50 values for this compound derivatives are not yet widely reported in the literature, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method for evaluating the antioxidant activity of such compounds.[4]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Several classes of isophthalic acid derivatives have been investigated for their potential as anticancer agents. For instance, certain derivatives have been designed as ligands for the C1 domain of protein kinase C (PKC), a key enzyme involved in cancer cell signaling.[5]

The antiproliferative activity of this compound derivatives can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.[6][7] This assay provides a quantitative measure of cell viability and allows for the determination of IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%.

The structural features of this compound derivatives, including their potential to induce apoptosis and inhibit key signaling pathways, make them an intriguing class of compounds for further investigation in oncology.

Experimental Protocols: A Practical Guide to Biological Evaluation

To facilitate research in this area, this section provides detailed, step-by-step methodologies for the key experiments used to assess the biological activities of this compound derivatives.

Synthesis and Biological Evaluation Workflow

The general workflow for investigating the therapeutic potential of these derivatives involves synthesis, purification, characterization, and subsequent biological screening.

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Assay

This method is a widely used qualitative and semi-quantitative technique to determine the susceptibility of bacteria to antimicrobial agents.[8][9]

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

-

Agar Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[10]

-

Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.[10]

-

Incubation: Incubate the plates at an appropriate temperature (typically 37°C for most bacteria) for 16-24 hours.[10]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of this zone is indicative of the antimicrobial activity of the compound.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of 4-hydroxyisophthalic acid derivatives. III. Variously substituted anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. researchhub.com [researchhub.com]

- 7. benchchem.com [benchchem.com]

- 8. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 9. microbenotes.com [microbenotes.com]

- 10. benchchem.com [benchchem.com]

Introduction: Unveiling the Potential of a Versatile Aromatic Building Block

4,6-Dihydroxyisophthalic acid, systematically known as 4,6-dihydroxybenzene-1,3-dicarboxylic acid, is a polyfunctional aromatic compound that has garnered significant interest in various fields of chemical and biomedical research. Its rigid structure, featuring two hydroxyl and two carboxylic acid groups on a benzene ring, makes it an exceptional building block for the synthesis of advanced materials and complex organic molecules. The strategic placement of these functional groups allows for diverse chemical modifications, leading to a wide array of derivatives with tailored properties.